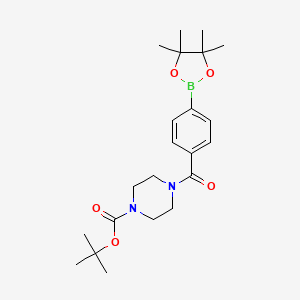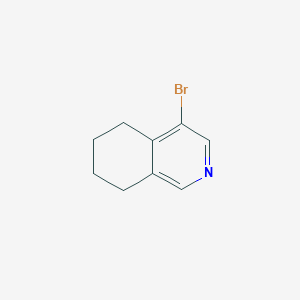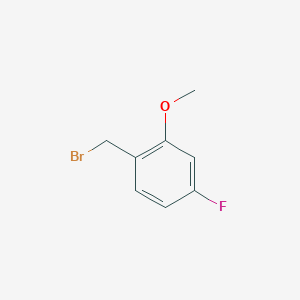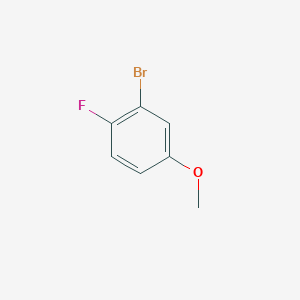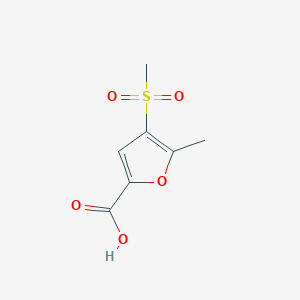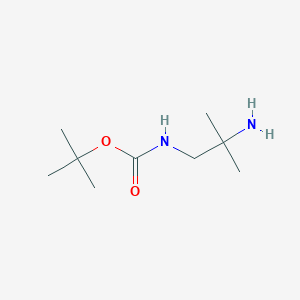
tert-Butyl (2-amino-2-methylpropyl)carbamate
概要
説明
Tert-Butyl (2-amino-2-methylpropyl)carbamate is a chemical compound that is part of a broader class of organic molecules known as carbamates. These compounds are characterized by the presence of a carbamate group, which is a functional group derived from carbamic acid. The tert-butyl group attached to the molecule provides steric bulk, which can influence the chemical reactivity and physical properties of the compound.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates involves the kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, which allows for the efficient synthesis of both enantiomers of the target compound . Additionally, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, including those with tert-butyl groups, by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones . Another approach includes the use of tert-butyldimethylsilyl carbamate for the stereoselective construction of amino hydroxyl systems, which can be applied to the synthesis of various amino acid derivatives .
Molecular Structure Analysis
The molecular structure of tert-butyl (2-amino-2-methylpropyl)carbamate is influenced by the tert-butyl group, which imparts steric hindrance. This steric effect can affect the molecule's reactivity and its interaction with other chemical entities. The presence of the amino group also contributes to the molecule's ability to participate in hydrogen bonding and other intermolecular interactions, which can be crucial for its reactivity and applications in synthesis .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives are involved in a variety of chemical reactions. For example, the C-H amination reaction of tert-butyldimethylsilyloxy-2-methylpropyl carbamate can be catalyzed by dirhodium(II) to yield oxazolidinones, which can then be converted into monoprotected 2-amino-2-methyl-1,3-propanediols . The tert-butyl group can also be involved in Friedel-Crafts reactions, as seen in the synthesis of tert-butyl-substituted carbazoles . Moreover, tert-butyl carbamates can be synthesized through asymmetric Mannich reactions, which are useful for producing chiral amino carbonyl compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl (2-amino-2-methylpropyl)carbamate are not explicitly detailed in the provided papers. However, it can be inferred that the tert-butyl group would increase the molecule's hydrophobicity and potentially its boiling point due to the increased molecular weight. The presence of the amino group would contribute to the molecule's polarity and its ability to form hydrogen bonds, which could affect its solubility in various solvents .
科学的研究の応用
Synthesis and Intermediates
Development of Synthesis Methods : Tert-butyl carbamates, including tert-butyl (2-amino-2-methylpropyl)carbamate, are used in the development of rapid synthesis methods for biologically active compounds. For example, a study demonstrated a method to synthesize a compound used as an intermediate in the production of biologically active molecules like osimertinib (AZD9291), a drug used in cancer treatment (Zhao, Guo, Lan, & Xu, 2017).
Preparation of Glycoconjugates : Glycosylative transcarbamylation, a reaction involving tert-butyl carbamates, has been used to efficiently transform them into anomeric 2-deoxy-2-amino sugar carbamates. This method shows tolerance to various protecting groups and aids in generating unnatural glycopeptide building blocks (Henry & Lineswala, 2007).
Chemoselective Transformations : Studies have explored the use of tert-butyl carbamates for the chemoselective transformation of amino protecting groups. These transformations are crucial in synthesizing a range of organic compounds, showing the versatility of tert-butyl carbamates in organic synthesis (Sakaitani & Ohfune, 1990).
Chemical Properties and Reactions
Metalation and Alkylation Studies : Tert-butyl carbamate derivatives have been investigated for their ability to undergo metalation between nitrogen and silicon. This process is essential for preparing α-functionalized α-amino silanes, highlighting its significance in organosilicon chemistry (Sieburth, Somers, & O'hare, 1996).
Diels-Alder Reactions : Tert-butyl carbamates are used in the preparation of compounds that undergo Diels-Alder reactions. This reaction is a key synthetic strategy for creating complex organic molecules, showcasing the role of tert-butyl carbamates in facilitating these transformations (Padwa, Brodney, & Lynch, 2003).
Creation of Carbamate Derivatives : The synthesis and characterization of new carbamate derivatives using tert-butyl carbamates have been researched. These studies contribute to our understanding of the diverse applications of carbamates in chemical synthesis and their properties (Das et al., 2016).
Safety And Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and wearing personal protective equipment .
将来の方向性
The future directions for the use of “tert-Butyl (2-amino-2-methylpropyl)carbamate” could involve its application in the synthesis of new compounds with potential therapeutic uses. For instance, it has been used as a reactant in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2, which have potential use in osteoarthritis therapy .
特性
IUPAC Name |
tert-butyl N-(2-amino-2-methylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-8(2,3)13-7(12)11-6-9(4,5)10/h6,10H2,1-5H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBBEHBEAPOBSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591565 | |
| Record name | tert-Butyl (2-amino-2-methylpropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-amino-2-methylpropyl)carbamate | |
CAS RN |
95034-05-2 | |
| Record name | tert-Butyl (2-amino-2-methylpropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-amino-2-methylpropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

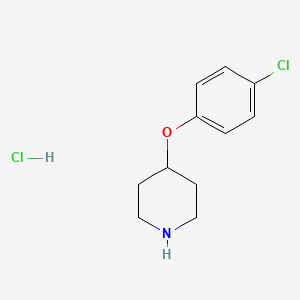
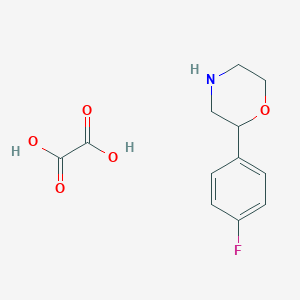
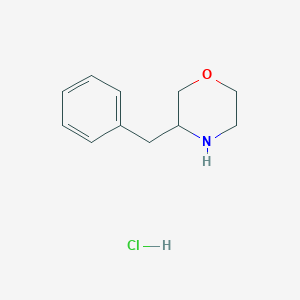
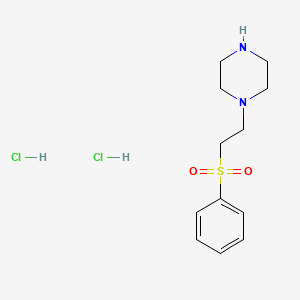
![5-Bromobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1287050.png)
